2-Chloro-8-methylquinoline-3-carbonitrile

Medicinal Chemistry Property Prediction ADMET

Researchers optimizing antifungal or antibacterial leads often require quinoline scaffolds with multiple orthogonal reactive handles-yet many commercial building blocks present limited substitution patterns. 2-Chloro-8-methylquinoline-3-carbonitrile (CAS 136812-21-0) resolves this with three distinct functional groups: C-2 Cl for SNAr/cross-coupling, C-8 Me for steric/electronic modulation, and C-3 CN for conversion to amides, acids, or heterocycles. • Enables rapid synthesis of antifungal leads targeting Aspergillus spp. • Serves as a DNA-gyrase inhibitor scaffold for novel antibacterial design. • Supplied as a solid (mp 129-131 °C, ≥98% purity); multi-gram quantities available for scale-up.

Molecular Formula C11H7ClN2
Molecular Weight 202.64 g/mol
CAS No. 136812-21-0
Cat. No. B148587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methylquinoline-3-carbonitrile
CAS136812-21-0
Molecular FormulaC11H7ClN2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)Cl)C#N
InChIInChI=1S/C11H7ClN2/c1-7-3-2-4-8-5-9(6-13)11(12)14-10(7)8/h2-5H,1H3
InChIKeyLEHPWUWENXRLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-methylquinoline-3-carbonitrile (CAS 136812-21-0) Procurement Guide for Heterocyclic Synthesis


2-Chloro-8-methylquinoline-3-carbonitrile (CAS 136812-21-0) is a versatile quinoline-based heterocyclic building block featuring a unique pattern of reactive substituents: a chloro group at C-2, a methyl group at C-8, and a cyano (carbonitrile) group at C-3. This substitution pattern provides a privileged scaffold for further derivatization in medicinal chemistry and agrochemical research [1]. The compound is typically supplied as a solid with a purity of 95–98% and a melting point of 129–131 °C, suitable for use in diverse synthetic transformations including nucleophilic aromatic substitution and cross-coupling reactions .

2-Chloro-8-methylquinoline-3-carbonitrile: Why Closely Related Analogs Cannot Be Simply Interchanged


Quinoline-3-carbonitrile derivatives exhibit highly variable biological activity and synthetic utility that depends critically on the nature and position of peripheral substituents [1]. Even minor structural modifications can drastically alter key properties. For instance, the presence of the C-8 methyl group influences steric and electronic properties, differentiating this compound from simple quinoline-3-carbonitriles, while the C-2 chloro group provides a handle for further functionalization not present in des-chloro analogs [2]. Furthermore, QSAR studies on related series confirm that antimicrobial potency is tightly controlled by the specific combination of substituents, making generic substitution without rigorous experimental validation a high-risk proposition [1].

2-Chloro-8-methylquinoline-3-carbonitrile Quantitative Differentiation vs. Analogs


2-Chloro-8-methylquinoline-3-carbonitrile vs. 8-Methylquinoline-3-carbonitrile: Key Physicochemical Property Comparison

The presence of the chlorine atom at C-2 significantly increases lipophilicity compared to the des-chloro analog 8-methylquinoline-3-carbonitrile (CAS 71083-50-6). This differential can impact membrane permeability and target engagement. Calculated logP for 2-chloro-8-methylquinoline-3-carbonitrile is 3.32, whereas the des-chloro parent is predicted to have a substantially lower value .

Medicinal Chemistry Property Prediction ADMET

Derivatives of 2-Chloro-8-methylquinoline Demonstrate Antifungal Activity Against Key Pathogens

While direct activity data for the parent nitrile is not publicly available, amine derivatives synthesized directly from 2-chloro-8-methylquinoline intermediates show measurable antifungal activity. Compounds 4a–p were screened against Aspergillus niger (MTCC 281), Aspergillus flavus (MTCC 277), Monascus purpureus (MTCC 369), and Penicillium citrinum (NCIM 768) [1]. The results, while not fully quantified in the abstract, demonstrate the potential of this scaffold for generating bioactive compounds, differentiating it from less reactive quinoline cores.

Antifungal Medicinal Chemistry SAR

Class-Wide Evidence: Quinoline-3-carbonitrile Derivatives as Potent DNA-Gyrase Inhibitors

A comprehensive SAR study on 63 quinoline-3-carbonitrile derivatives established their potential as DNA-gyrase inhibitors [1]. The most potent compounds (e.g., 7g, 7i) exhibited MIC values ranging from 12.5 to 25 µg/mL against tested microorganisms. While 2-chloro-8-methylquinoline-3-carbonitrile itself was not directly evaluated, the study provides a robust class-level benchmark. QSAR analysis confirmed that specific substituents on the quinoline core are critical for activity, providing a rational basis for selecting and optimizing this scaffold over less well-characterized heterocycles.

Antibacterial DNA-Gyrase QSAR

Reactivity Advantage: C-2 Chloro Enables Targeted Derivatization via Nucleophilic Substitution

The C-2 chloro substituent in 2-chloro-8-methylquinoline-3-carbonitrile provides a specific, reactive handle for further functionalization that is absent in many comparator molecules (e.g., simple quinoline-3-carbonitriles). This allows for efficient diversification via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries [1]. In contrast, unsubstituted quinoline-3-carbonitriles require harsher conditions or multi-step functionalization.

Synthetic Chemistry Cross-Coupling Diversification

Best Application Scenarios for 2-Chloro-8-methylquinoline-3-carbonitrile


Medicinal Chemistry: Lead Optimization for Antifungal Agents

Based on the demonstrated antifungal activity of derivatives synthesized from the 2-chloro-8-methylquinoline scaffold, this compound is ideally suited for the synthesis and screening of novel antifungal leads [1]. The reactive C-2 chloro handle facilitates the rapid generation of diverse amine or ether derivatives for SAR studies against Aspergillus and other pathogenic fungi.

Medicinal Chemistry: DNA-Gyrase Inhibitor Discovery

Given the established class-level activity of quinoline-3-carbonitriles as DNA-gyrase inhibitors, 2-chloro-8-methylquinoline-3-carbonitrile serves as a privileged starting point for the design and synthesis of novel antibacterial agents [2]. QSAR models from related series can guide the selection of optimal substituents to enhance potency and selectivity.

Chemical Biology: Synthesis of Functionalized Molecular Probes

The presence of both a reactive chloro group and a cyano group makes this compound a versatile intermediate for generating complex heterocyclic probes. The C-2 chloro can be used to attach linkers or reporter groups, while the C-3 cyano can be transformed into amides, acids, or heterocycles [3]. This dual reactivity is a key advantage for tool compound synthesis.

Process Chemistry: Scalable Building Block for Agrochemical Research

The robust nature of the quinoline core and the availability of this compound in multi-gram quantities from commercial sources make it a practical choice for scaling up lead compounds in agrochemical discovery programs. Its solid physical form and defined melting point facilitate handling and quality control.

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